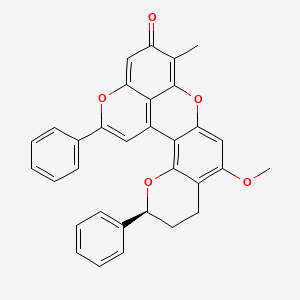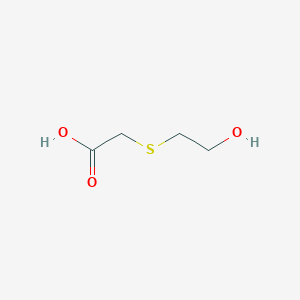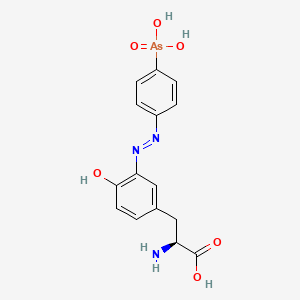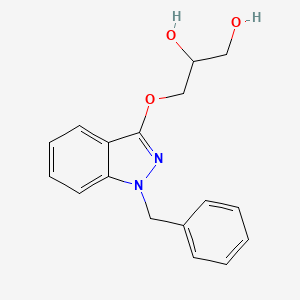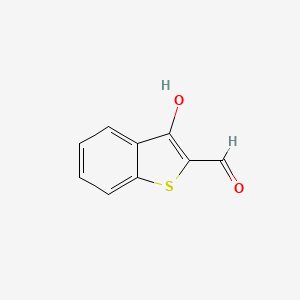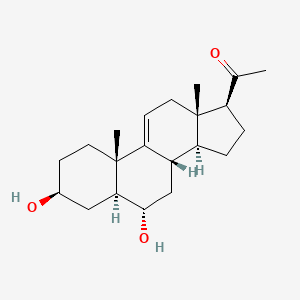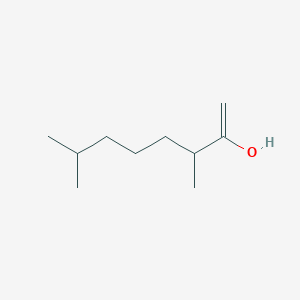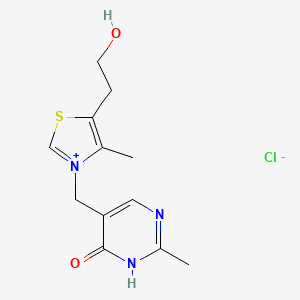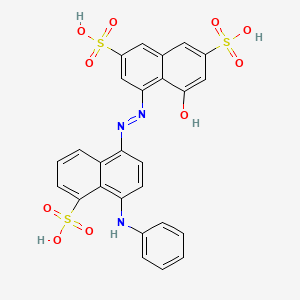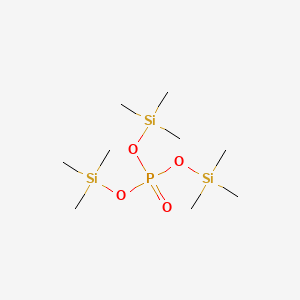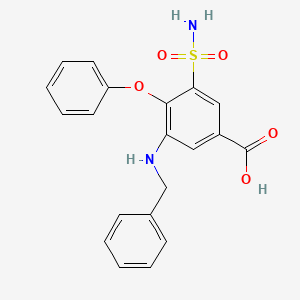
Benzmetanide
Descripción general
Descripción
Aplicaciones Científicas De Investigación
1. Fluorescent Probes for Nucleic Acids
Benz[c,d]indolium-containing monomethine cyanine dyes, including those similar to Benzmetanide, have been synthesized for use as fluorescent probes for nucleic acids and other biological systems. These dyes show an increase in fluorescence when bound in the DNA grooves compared to their unbound form, making them useful for DNA binding studies (Soriano, Holder, Levitz, & Henary, 2015). Another study highlights the “turn on” fluorescence response of similar monomethine cyanines caused by noncovalent binding to ct-DNA, showing their potential in biological sensing applications (Levitz, Holder, Soriano, & Henary, 2017).
2. Cyanide Anion Detection
The benzil-cyanide reaction, related to the chemical family of Benzmetanide, has been utilized to develop a selective cyanide anion indicator. This method is useful for detecting cyanide anions in a mixture, offering a practical approach for identifying this toxic anion (Cho, Kim, & Sessler, 2008).
3. DNA Intercalators and Mitochondrial Targeting
A study on novel benzoxazolium and benzothiazolium derived asymmetric dicationic monomethine cyanine dyes, which are structurally related to Benzmetanide, demonstrates their application as DNA intercalators. These compounds show little or no effect on cell proliferation and accumulate in mitochondrial spaces, suggesting potential in targeted fluorescence marking (Kurutos, Orehovec, Paić, Crnolatac, Horvat, Gadjev, Piantanida, & Deligeorgiev, 2018).
4. Photophysical Properties for Technological Applications
Benz[c,d]indolium derivatives have shown significant promise in the field of photochemical and molecular recognition technologies. Their unique photophysical properties make them suitable for applications in light harvesting, photoconversion, and other technological uses (Napolitano, Panzella, Leone, & d’Ischia, 2013).
5. Optical Imaging and Drug Delivery
Cyanine dyes, including benz[c,d]indolium compounds, have been explored for their potential in optical imaging and drug delivery. Their unique photochemical reactivity offers novel approaches for challenging problems in these areas, suggesting their use in advanced biomedical research (Gorka, Nani, & Schnermann, 2018).
Propiedades
IUPAC Name |
3-(benzylamino)-4-phenoxy-5-sulfamoylbenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2O5S/c21-28(25,26)18-12-15(20(23)24)11-17(22-13-14-7-3-1-4-8-14)19(18)27-16-9-5-2-6-10-16/h1-12,22H,13H2,(H,23,24)(H2,21,25,26) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCNWQTMKAPAUHU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC2=C(C(=CC(=C2)C(=O)O)S(=O)(=O)N)OC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60182619 | |
| Record name | Benzmetanide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60182619 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
398.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Benzmetanide | |
CAS RN |
28395-11-1 | |
| Record name | Benzmetanide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028395111 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzmetanide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60182619 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

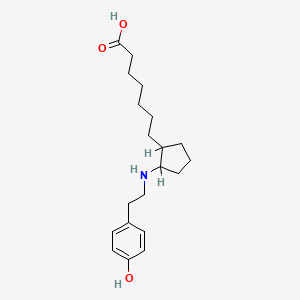
![1-[(2,4-Dichlorophenyl)methoxy]benzotriazole](/img/structure/B1206830.png)

